Diphenhydramine Hydrochloride is a synthetic compound belonging to the class of first-generation H1 receptor antagonists, commonly referred to as ethanolamine antihistamines. [] It is structurally distinct from naturally occurring histamine but exhibits competitive antagonism against it at the receptor site. [] While widely recognized for its antihistamine properties, Diphenhydramine Hydrochloride also possesses anticholinergic, antitussive, antiemetic, and hypnotic properties. [, ]
Diphenhydramine hydrochloride is derived from diphenhydramine, which is synthesized from benzhydrol and dimethylaminoethanol. It is classified as an ethanolamine and belongs to the group of first-generation antihistamines. Its chemical structure allows it to cross the blood-brain barrier, leading to its sedative effects. The compound is often found in over-the-counter medications for allergies and insomnia .
The synthesis of diphenhydramine hydrochloride can be achieved through several methods:
Diphenhydramine hydrochloride has the molecular formula C17H22ClN and a molecular weight of 285.82 g/mol. Its structure consists of two phenyl rings connected by an ethylamine chain, with a chlorine atom in the hydrochloride form:
The compound exhibits a planar configuration due to the conjugation between the aromatic rings, contributing to its pharmacological activity .
Diphenhydramine hydrochloride participates in various chemical reactions:
Diphenhydramine functions primarily as an antagonist of the H1 histamine receptor. By blocking histamine's action at these receptors, it alleviates symptoms associated with allergic reactions such as itching, sneezing, and runny nose. Additionally, its ability to cross the blood-brain barrier contributes to its sedative properties by inhibiting central nervous system activity.
Diphenhydramine hydrochloride possesses several notable physical and chemical properties:
Diphenhydramine hydrochloride has diverse applications in both clinical and research settings:
Diphenhydramine hydrochloride emerged from pioneering antihistamine research conducted by George Rieveschl at the University of Cincinnati in the 1940s. This first-generation antihistamine represented a breakthrough in managing allergic conditions when conventional therapies offered limited efficacy. The compound received initial Food and Drug Administration approval in 1946, marking the beginning of its clinical use under the brand name Benadryl. The regulatory journey intensified during the FDA's comprehensive Over-the-Counter (OTC) drug review process, which systematically evaluated safety and efficacy data for non-prescription medications [4].
The pivotal regulatory milestone occurred when diphenhydramine hydrochloride was formally recognized as Generally Recognized As Safe and Effective (GRASE) for OTC use. This designation followed extensive scientific scrutiny documented in the Federal Register:
The compound's regulatory status evolved further with technical amendments, including a January 30, 1992, correction to ingredient nomenclature within the antihistamine monograph [1]. These regulatory milestones established the framework for its current availability in multiple formulations across global markets, balancing accessibility with appropriate risk management.
Table: Key Regulatory Milestones for Diphenhydramine Hydrochloride
Year | Regulatory Action | Significance |
---|---|---|
1946 | Initial FDA Approval | First commercial introduction as prescription antihistamine |
1992 | Inclusion in OTC Tentative Final Monograph | Recognition as GRASE ingredient for allergy and sleep aid |
1994 | Final Rule (21 CFR Part 341) | Formal addition to OTC monograph for cough/cold products |
2002 | Safety Labelling Rule | Mandated warnings for all diphenhydramine products |
Diphenhydramine hydrochloride, chemically designated as 2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride, possesses the molecular formula C₁₇H₂₁NO·HCl and a molecular weight of 291.82 g/mol. The compound crystallizes as a white, odorless powder with a characteristically bitter taste that produces local numbing upon contact with mucous membranes—a property attributable to its sodium channel blocking activity. The crystalline structure exhibits a melting point range of 166–169°C and demonstrates high water solubility (3060 mg/L at 37°C), enabling formulation versatility across oral, parenteral, and topical delivery systems [6] [10].
The hydrochloride salt formation significantly enhances the compound's stability and water solubility compared to the free base. Key physicochemical parameters include:
Diphenhydramine hydrochloride functions as a potent inverse agonist at histamine H₁ receptors, competitively inhibiting histamine binding in peripheral tissues and the central nervous system. Its molecular structure features two benzene rings connected to a central carbon, with an ether linkage to a dimethylaminoethane side chain—a configuration essential for receptor interaction. The compound also exhibits significant antimuscarinic activity due to structural similarities between histaminic and muscarinic receptors, accounting for its secondary pharmacological effects [7] [10].
Table: Physicochemical Properties of Diphenhydramine Hydrochloride
Property | Value | Significance |
---|---|---|
CAS Number | 147-24-0 | Unique chemical identifier |
Molecular Weight | 291.82 g/mol | Determines dosing and formulation |
Melting Point | 166–169°C | Indicates purity and crystallinity |
Water Solubility | 3060 mg/L at 37°C | Enables aqueous formulations |
Log P | 3.27 | Predicts tissue distribution and CNS penetration |
pKa | 8.98 | Governs ionization state and absorption |
The global diphenhydramine hydrochloride market demonstrates robust growth, valued at $1.02 billion in 2024 with projections reaching $1.47 billion by 2033, reflecting a compound annual growth rate (CAGR) of 4.5%. This expansion is primarily driven by rising allergy prevalence, increasing sleep disorder diagnoses, and expanding OTC accessibility worldwide. North America dominates the market (35% revenue share), followed by Asia-Pacific (30%), Europe (25%), and emerging regions (10% combined), with Asia-Pacific exhibiting the most rapid growth due to pharmaceutical sector expansion in China and India [3] [9].
Therapeutic applications segment the market into distinct categories:
Formulation distribution reveals tablet dominance (50% market share), followed by liquids (30%) and injectables (20%—the fastest-growing segment due to clinical utilization). The competitive landscape includes multinational corporations like Johnson & Johnson (Benadryl) and Pfizer alongside generic manufacturers such as Teva Pharmaceutical Industries. Strategic focus areas include extended-release formulations for sleep applications and pediatric-friendly formats, with the children's segment growing at 5.9% CAGR [3] [9].
Table: Global Market Segmentation of Diphenhydramine Hydrochloride (2024)
Segment | Market Share | Growth Driver |
---|---|---|
By Application | ||
Allergy Treatment | 42% | Rising allergy prevalence globally |
Insomnia Management | 38% | Increasing stress and sleep disorders |
Motion Sickness | 12% | Growth in international travel |
Other Applications | 8% | Parkinsonism and dystonia management |
By Formulation | ||
Tablets | 50% | Dosage precision and stability |
Liquid Formulations | 30% | Pediatric and geriatric administration |
Injectables | 20% | Clinical emergency use expansion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7